Ethyl 4-oxononanoate

描述

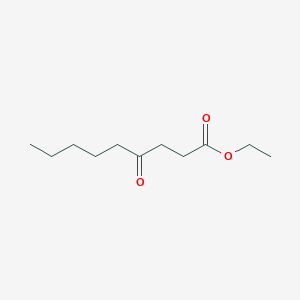

Ethyl 4-oxononanoate, also known by its IUPAC name ethyl 4-oxononanoate, is a chemical compound with the molecular formula C11H20O3 . It has a molecular weight of 200.28 .

Molecular Structure Analysis

The molecular structure of Ethyl 4-oxononanoate contains a total of 33 bonds. These include 13 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, 1 aliphatic ester, and 1 aliphatic ketone .Physical And Chemical Properties Analysis

Ethyl 4-oxononanoate has a molecular weight of 200.28 . More detailed physical and chemical properties were not found in the search results.科研应用

Synthesis and Chemistry

Ethyl 4-oxononanoate, as part of a broader group of chemicals, is involved in various chemical synthesis processes. For example, ethyl 4-oxo-2-alkenoates and 1,4-dioxo-2-alkenes are prepared by treating ethyl 4-hydroxy-2-alkynoates and 4-hydroxy-2-alkyn-1-ones with n-tributylamine. This process involves a novel one-pot isomerization/hydrogenation reaction when treated with palladium-tributylammonium formate, producing ethyl 4-oxo-alkanoates and 1,4-alkandiones in good to high yield (Arcadi et al., 1988).

Applications in Organic Chemistry

Ethyl 4-oxononanoate also plays a role in the highly enantioselective sequential hydrogenation process of ethyl 2-oxo-4-arylbut-3-enoate, yielding ethyl 2-hydroxy-4-arylbutyrate with a high enantiomeric excess. This process is sensitive to reaction temperature and demonstrates the compound's significance in organic synthesis (Meng et al., 2008).

Polymer Science

In polymer science, ethyl 4-oxononanoate derivatives find applications in the synthesis and study of polymers. For instance, copolymerization of ethyl 3-oxo-4-pentenoate exhibits the coexistence of two tautomers, with the tautomeric equilibrium shifting based on the solvent. This understanding is crucial in the field of polymer chemistry (Masuda et al., 1987).

Biofuel Research

Ethyl levulinate, a related compound (Ethyl 4-oxopentanoate), is a potential biofuel candidate. It shows significant combustion kinetics, making it a subject of interest in alternative fuel research (Ghosh et al., 2018).

Drug Development and Biotechnology

In the field of biotechnology and drug development, derivatives of ethyl 4-oxononanoate are used as precursors for chiral drugs, such as statins. The compound's asymmetric reduction by biocatalysis is a significant area of research due to its efficiency and cost-effectiveness (Ye et al., 2011).

Agricultural Applications

Ethyl 4-(methylthio)-m-tolyl isopropylphosphoramidate, a compound related to ethyl 4-oxononanoate, has been studied for its influence on nematode populations in agriculture, demonstrating its potential utility in pest control (Johnson, 1970).

Safety And Hazards

性质

IUPAC Name |

ethyl 4-oxononanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-3-5-6-7-10(12)8-9-11(13)14-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHOUINGCOVIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80498380 | |

| Record name | Ethyl 4-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxononanoate | |

CAS RN |

37174-92-8 | |

| Record name | Ethyl 4-oxononanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80498380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Disodium 4-[1,1,1,3,3,3-hexafluoro-2-(4-oxidophenyl)propan-2-yl]phenolate](/img/structure/B1353735.png)

![Pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B1353750.png)

![3,6-Dibromo-8-methoxyimidazo[1,2-a]pyrazine](/img/structure/B1353760.png)

![2-[4-(Trifluoromethyl)phenyl]pyridine](/img/structure/B1353766.png)